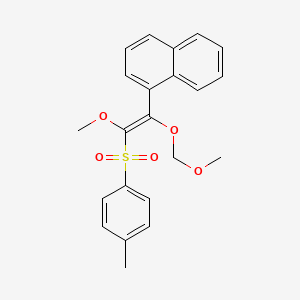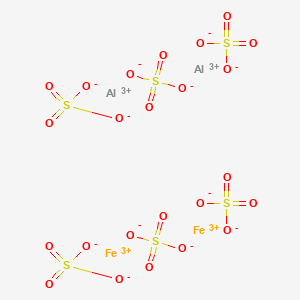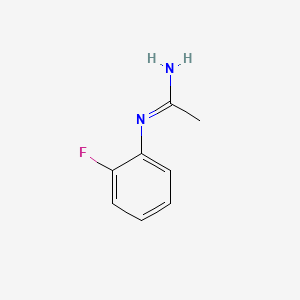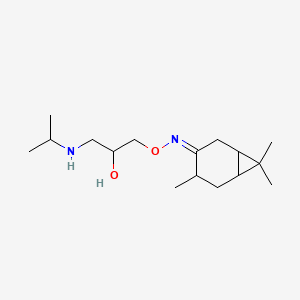
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(410)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bicycloheptane ring system with three methyl groups and an oxime functional group attached to a hydroxypropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(410)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime typically involves multiple steps One common method starts with the preparation of the bicycloheptanone core, which can be achieved through the cyclization of suitable precursors under acidic or basic conditionsThe final step involves the attachment of the hydroxypropyl chain, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization. The scalability of the synthesis process is crucial for its application in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime or hydroxypropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The hydroxypropyl chain can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-: This compound shares the same bicyclic core but lacks the oxime and hydroxypropyl groups.
Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-: Similar structure with a hydroxyl group instead of the oxime.
Bicyclo(4.1.0)hept-3-ene, 3,7,7-trimethyl-: Contains a double bond in the bicyclic ring system.
Uniqueness
The presence of the oxime and hydroxypropyl groups in Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime distinguishes it from similar compounds. These functional groups confer unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
148022-37-1 |
|---|---|
Molekularformel |
C16H30N2O2 |
Molekulargewicht |
282.42 g/mol |
IUPAC-Name |
1-(propan-2-ylamino)-3-[(Z)-(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanylidene)amino]oxypropan-2-ol |
InChI |
InChI=1S/C16H30N2O2/c1-10(2)17-8-12(19)9-20-18-15-7-14-13(6-11(15)3)16(14,4)5/h10-14,17,19H,6-9H2,1-5H3/b18-15- |
InChI-Schlüssel |
GHSWZIUBMCEJFV-SDXDJHTJSA-N |
Isomerische SMILES |
CC\1CC2C(C2(C)C)C/C1=N/OCC(CNC(C)C)O |
Kanonische SMILES |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


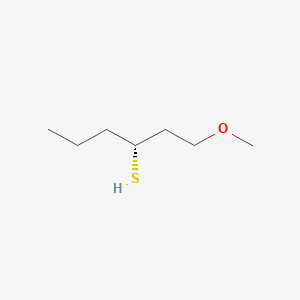

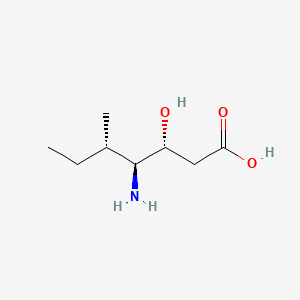
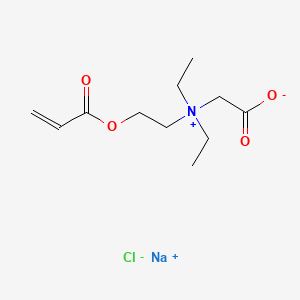

![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
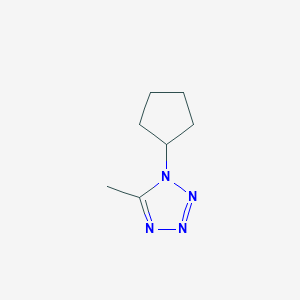
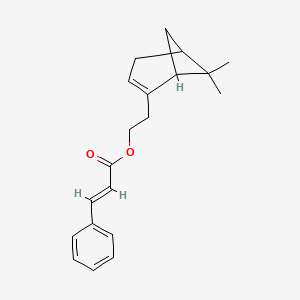
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

